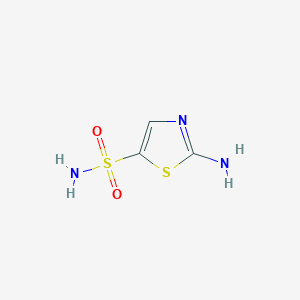

2-Aminothiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYHEIFRKKUZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620781 | |

| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63735-95-5 | |

| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide (CAS 63735-95-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 2-Aminothiazole-5-sulfonamide (CAS 63735-95-5). This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering detailed information for research and experimental purposes.

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid under standard conditions.[1] Its molecular structure consists of a five-membered thiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.[1] The presence of both the amino and sulfonamide functional groups allows for significant hydrogen bonding, which contributes to its solid state.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 63735-95-5 | [1] |

| Molecular Formula | C₃H₅N₃O₂S₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Boiling Point | 471.5 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | 239.0 ± 26.5 °C | [1] |

| LogP | -1.51 | [1] |

| Polar Surface Area | 135.69 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Solubility | The sulfonamide group is expected to enhance water solubility.[1] | |

| Melting Point | Not extensively reported in the literature. The parent compound, 2-aminothiazole, has a melting point of 86-93°C. The addition of the sulfonamide group is expected to increase the melting point.[1] |

Spectroscopic Data

| Spectroscopy | Chemical Shift (δ) / m/z | Assignment | Reference |

| ¹H NMR | ~6.8-7.3 ppm (singlet) | Thiazole ring proton | [1] |

| ~5.9-6.2 ppm (broad singlet) | Amino group protons (-NH₂) | [1] | |

| Solvent-dependent (broad signal) | Sulfonamide protons (-SO₂NH₂) | [1] | |

| ¹³C NMR | ~160-170 ppm | C-2 (carbon bearing the amino group) | [1] |

| ~120-140 ppm | C-5 (carbon with the sulfonamide substituent) | [1] | |

| Mass Spectrometry | 179 (protonated molecular ion [M+H]⁺) | Molecular Ion | [1] |

| UV-Visible | ~265 nm | π-π* electronic transition of the thiazole ring | [1] |

Synthesis and Reactivity

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a classic method.[1] This involves the condensation of an α-haloketone with thiourea.[1] For this compound, a common synthetic approach involves the sulfonylation of 2-aminothiazole.

Generalized Experimental Protocol for Synthesis

This protocol describes a general method for the N-sulfonylation of 2-aminothiazole, which is a key step in the synthesis of related sulfonamide derivatives.

Materials:

-

2-aminothiazole

-

Appropriate sulfonyl chloride (e.g., chlorosulfonic acid followed by amination)

-

Sodium carbonate

-

Dichloromethane

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) and sodium carbonate (1.5 equivalents) in dichloromethane.

-

Stir the mixture at room temperature.

-

Slowly add the sulfonyl chloride (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add distilled water to the mixture.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.[2]

Chemical Reactivity

The reactivity of this compound is dictated by its primary functional groups:

-

Amino Group: The amino group at the 2-position is nucleophilic and can undergo acylation, alkylation, and condensation reactions.[1]

-

Sulfonamide Group: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions and can participate in nucleophilic substitution reactions.[1]

-

Thiazole Ring: The thiazole core can undergo electrophilic aromatic substitution.[1]

Biological Activity and Mechanism of Action

Derivatives of 2-aminothiazole exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3]

Anticancer Activity

2-aminothiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4]

Mechanism of Action: The anticancer effects are often attributed to the inhibition of various kinases and other enzymes involved in cell proliferation and survival.[5] For instance, some derivatives have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent apoptosis.[5]

Enzyme Inhibition

Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[6][7] These enzymes play a crucial role in pH regulation and other physiological processes in both humans and pathogens.[6]

Mechanism of Action: The deprotonated sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrase, inhibiting its catalytic activity.[6] This inhibition can disrupt the pH balance and metabolic processes of pathogenic bacteria or cancer cells, leading to a therapeutic effect.[6][7]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound and its derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for another 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

References

- 1. Buy this compound | 63735-95-5 [smolecule.com]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]

- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Aminothiazole-5-sulfonamide

An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's mechanism of action.

Core Physical and Chemical Properties

This compound (CAS: 63735-95-5) is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.[1] This unique structure, combining two important pharmacophores, makes it a valuable scaffold in medicinal chemistry.[1] The thiazole moiety provides aromatic stability and metabolic resistance, while the sulfonamide group enhances solubility and facilitates interactions with biological targets.[1]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₅N₃O₂S₂[1][2][3] |

| Molecular Weight | 179.22 g/mol [1][2][3] |

| Boiling Point | 471.5 ± 37.0 °C at 760 mmHg[1][3] |

| Melting Point | Not extensively reported. The parent 2-aminothiazole melts at 91-93 °C; the sulfonamide group is expected to increase this value.[1][4] |

| Density | 1.7 ± 0.1 g/cm³[3] |

| LogP (Partition Coefficient) | -1.51[1][3] |

| Water Solubility | The negative LogP value indicates hydrophilic properties and good water solubility.[1] The parent 2-aminothiazole is soluble in water (~100 g/L at 20°C).[1][5] |

| Flash Point | 239.0 ± 26.5 °C[1][3] |

| Exact Mass | 178.982315 Da[1][2][3] |

| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C[3] |

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum shows a characteristic singlet for the thiazole ring proton, typically in the range of 6.8-7.3 ppm.[1] The protons of the amino group at the 2-position appear as a broad singlet around 5.9-6.2 ppm, with the broadening due to rapid solvent exchange. The NH₂ protons of the sulfonamide group also produce a broad, solvent-dependent signal.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The primary amino group shows characteristic symmetric and asymmetric stretching vibrations around 3383 cm⁻¹ and 3261 cm⁻¹, respectively.[1] The sulfonamide group is identified by its S=O stretching bands, which typically appear in the 1200-1400 cm⁻¹ region.[1]

-

Mass Spectrometry (MS): Mass spectrometry analysis confirms the molecular weight. The protonated molecular ion [M+H]⁺ peak is observed at a mass-to-charge ratio (m/z) of 179.[1] Characteristic fragmentation patterns often involve the loss of the sulfonamide (SO₂NH₂) or amino (NH₂) groups.[1]

-

UV-Visible Spectroscopy: The parent 2-aminothiazole exhibits a UV absorption maximum around 265 nm, which is attributed to the π-π* electronic transition within the thiazole ring system.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound and its derivatives.

Synthesis of 2-Aminothiazole Sulfonamide Derivatives

A common method for synthesizing derivatives is the N-sulfonylation of 2-aminothiazole.[6][7]

Protocol: General N-sulfonylation

-

Reaction Setup: In a suitable reaction vessel, combine 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in 10 mL of dichloromethane.[6]

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]

-

Workup: Once the reaction is complete, add 20 mL of distilled water to the mixture.[6]

-

Extraction: Extract the product from the aqueous layer using dichloromethane (3 x 30 mL).[6]

-

Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[6]

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[8]

Analytical Characterization

Protocol: Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or 500 MHz).[7][9]

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[10]

-

-

IR Spectroscopy:

-

High-Resolution Mass Spectrometry (HRMS):

Reactivity and Biological Activity

The chemical reactivity of this compound is dictated by its primary functional groups.[1]

-

Amino Group: The nucleophilic amino group can undergo acylation, alkylation, and condensation reactions.[1]

-

Sulfonamide Group: This group can participate in hydrolysis, nucleophilic substitution, and reduction reactions.[1]

-

Thiazole Ring: The ring itself can undergo electrophilic aromatic substitution.[1]

This reactivity allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Biological Activities and Potential Applications

Derivatives of 2-aminothiazole sulfonamide are recognized for a wide spectrum of biological activities, making them promising candidates for drug discovery.

-

Antimicrobial and Antifungal Activity: Many derivatives exhibit significant antibacterial and antifungal properties.[1][11] The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents, acting as competitive inhibitors in microbial metabolic pathways.[6]

-

Anticancer Effects: Certain compounds in this class have demonstrated anti-proliferative effects against various cancer cell lines, including human leukemia.[1][11] The mechanism may involve DNA interaction or the inhibition of key enzymes in cell signaling.[1]

-

Enzyme Inhibition: These compounds can act as inhibitors for various enzymes, such as carbonic anhydrase, kinases, urease, and α-glucosidase, which are targets for a range of therapeutic applications.[1][11]

-

Antioxidant Properties: Studies have shown that some 2-aminothiazole sulfonamide derivatives possess potent antioxidant activity, capable of scavenging free radicals like DPPH and mimicking superoxide dismutase (SOD) activity.[6][7]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-aminothiazole sulfonamide derivatives.

Caption: General workflow for synthesis and purification.

Logical Relationship Diagram: Potential Mechanisms of Action

This diagram illustrates the logical relationships between the 2-aminothiazole sulfonamide scaffold, its potential molecular targets, and the resulting biological outcomes.

Caption: Potential mechanisms of action for derivatives.

References

- 1. Buy this compound | 63735-95-5 [smolecule.com]

- 2. This compound | C3H5N3O2S2 | CID 21957433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:63735-95-5 | Chemsrc [chemsrc.com]

- 4. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Aminothiazole CAS 96-50-4 | 801272 [merckmillipore.com]

- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. excli.de [excli.de]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of 2-aminothiazole-5-sulfonamide, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.[1] This structure is foundational to its chemical reactivity and biological activity. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts aromatic character and specific reactivity to the molecule.[1] The compound exists as a crystalline solid under standard conditions, a state stabilized by intermolecular hydrogen bonding from the amino and sulfonamide groups.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃O₂S₂ | [1][2][3] |

| Molecular Weight | 179.2 g/mol | [1][2][3] |

| IUPAC Name | 2-amino-1,3-thiazole-5-sulfonamide | [1][2] |

| CAS Number | 63735-95-5 | [1][2] |

| Canonical SMILES | C1=C(SC(=N1)N)S(=O)(=O)N | [1] |

| InChI Key | VGYHEIFRKKUZTD-UHFFFAOYSA-N | [1] |

| Exact Mass | 178.98231876 Da | [2] |

| Boiling Point | 471.5 ± 37.0 °C at 760 mmHg | [1] |

| XLogP3-AA | -0.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Molecular Ion Peak (m/z) | 179 ([M+H]⁺) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. A common approach is the N-sulfonylation of a 2-aminothiazole precursor.[4][5]

This protocol outlines a general method for the synthesis of N-substituted 2-aminothiazole sulfonamides, adapted from published procedures.[4][5]

-

Reactant Preparation : In a suitable reaction vessel, dissolve 2-aminothiazole (2.0 mmol) and sodium carbonate (3.0 mmol) in dichloromethane (10 mL).

-

Addition of Sulfonyl Chloride : To the stirred mixture, add the desired sulfonyl chloride (2.0 mmol).

-

Reaction Monitoring : Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, add distilled water (20 mL) to the reaction mixture.

-

Extraction : Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Drying and Evaporation : Dry the combined organic layers over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure.

-

Purification : Purify the crude product by recrystallization or column chromatography to yield the final 2-aminothiazole sulfonamide derivative.

Caption: General workflow for the synthesis of 2-aminothiazole sulfonamide derivatives.

Biological Activities and Potential Mechanisms of Action

Derivatives of 2-aminothiazole are recognized for a wide spectrum of biological activities, making them a "privileged scaffold" in drug discovery.[4][5] The core structure is present in several approved drugs.[5] this compound and its analogs have demonstrated potential as:

-

Antimicrobial Agents : Many derivatives exhibit antibacterial and antifungal properties.[1] Sulfonamides, in general, are known to act as competitive inhibitors in microbial metabolic pathways.[4]

-

Anticancer Agents : Certain compounds in this class show anti-proliferative effects against various human cancer cell lines, including leukemia.[1][6] Their mechanisms may involve interactions with DNA or inhibition of key enzymes in cell signaling.[1]

-

Enzyme Inhibitors : The scaffold is a key component in inhibitors for enzymes like kinases and carbonic anhydrase, which are crucial targets in various therapeutic areas.[1]

-

Antioxidants : Some derivatives have shown potent antioxidant effects by scavenging free radicals, which is beneficial in preventing oxidative stress-related disorders.[4][6]

The biological interactions are primarily driven by the functional groups of the molecule. The amino and sulfonamide groups can form hydrogen bonds with protein targets, while the thiazole ring can engage in π-stacking interactions.[1]

Caption: Potential mechanisms of action for this compound derivatives.

References

- 1. Buy this compound | 63735-95-5 [smolecule.com]

- 2. This compound | C3H5N3O2S2 | CID 21957433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 63735-95-5 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excli.de [excli.de]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Amino-1,3-thiazole-5-sulfonamide

This technical guide provides an in-depth overview of 2-amino-1,3-thiazole-5-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, detailing the compound's chemical properties, synthesis, biological activities, and therapeutic potential.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-amino-1,3-thiazole-5-sulfonamide [1]. It is also commonly referred to as 2-aminothiazole-5-sulfonamide[1][2]. This molecule integrates two key pharmacophores: a 2-aminothiazole ring and a sulfonamide group, which contribute to its diverse biological activities[1]. The electron-withdrawing nature of the sulfonamide group at the 5-position polarizes the thiazole ring, enhancing the reactivity at the 2-amino position and facilitating various chemical modifications[1].

The compound exists as a crystalline solid under standard conditions[1]. Its structure is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom, with an amino group at the 2-position and a sulfonamide group at the 5-position[1].

Table 1: Physicochemical Properties of 2-Amino-1,3-thiazole-5-sulfonamide

| Property | Value | Reference |

| CAS Number | 63735-95-5 | [1][2] |

| Molecular Formula | C₃H₅N₃O₂S₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Boiling Point | 471.5 ± 37.0 °C at 760 mmHg | [2] |

| Flash Point | 239.0 ± 26.5 °C | [2] |

| LogP | -1.51 | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole sulfonamide derivatives is a key area of research, often starting from the 2-aminothiazole core. The general approach involves the sulfonylation of the amino group.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-aminothiazole sulfonamide derivatives.

Caption: General workflow for the synthesis of 2-aminothiazole sulfonamide derivatives.

Experimental Protocol: N-sulfonylation of 2-aminothiazole

This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole sulfonamide derivatives[3][4].

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-aminothiazole (2.0 mmol) and the desired sulfonyl chloride (2.0 mmol) in dichloromethane (10 mL).

-

Base Addition: Add sodium carbonate (3.0 mmol) to the mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, add distilled water (20 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure sulfonamide derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[5].

Biological Activities and Therapeutic Potential

2-Amino-1,3-thiazole-5-sulfonamide and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The primary activities reported include antimicrobial, anticancer, and enzyme inhibitory effects[1][3][5].

Antimicrobial Activity

The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents, such as sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in the folate biosynthesis pathway of microbes[5]. Derivatives of 2-aminothiazole have demonstrated both antibacterial and antifungal properties[1][5]. While the parent 2-aminothiazole showed no antimicrobial activity in some studies, the addition of a sulfonamide moiety was investigated for its potential to confer this activity[5].

Anticancer Activity

Several studies have explored the anticancer potential of 2-aminothiazole derivatives[1]. Some compounds in this class have shown anti-proliferative effects on human leukemia cells[1]. The proposed mechanisms often involve the inhibition of key enzymes in cell signaling pathways or the induction of apoptosis[6].

Enzyme Inhibition

The 2-aminothiazole sulfonamide scaffold has been shown to be a potent inhibitor of various enzymes.

-

Carbonic Anhydrase and Kinase Inhibition: The ability of the compound to interact with protein targets through hydrogen bonding and π-stacking makes it a candidate for enzyme inhibition. Some derivatives have shown potent inhibition of carbonic anhydrases and kinases[1].

-

Urease, α-Glucosidase, and α-Amylase Inhibition: Specific derivatives of 2-aminothiazole have demonstrated significant inhibitory effects against jack bean and Bacillus pasteurii urease, as well as α-glucosidase and α-amylase[3].

The following diagram illustrates the logical relationship of how the structural features of 2-aminothiazole sulfonamides lead to their biological activities.

Caption: Relationship between structural features and biological activities.

Antioxidant Activity

Derivatives of 2-aminothiazole sulfonamide have also been investigated for their antioxidant properties. Some have shown potent radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide dismutase (SOD) mimicry[1][5].

Table 2: Biological Activities of 2-Aminothiazole Sulfonamide Derivatives

| Activity | Target/Assay | Result (IC₅₀ / % Inhibition) | Reference |

| Urease Inhibition | Jack Bean Urease | IC₅₀: 14.06 - 20.21 µM | [3] |

| α-Glucosidase Inhibition | α-Glucosidase | IC₅₀: 20.34 - 37.20 µM | [3] |

| α-Amylase Inhibition | α-Amylase | IC₅₀: 20.34 - 37.20 µM | [3] |

| Antioxidant Activity | DPPH Scavenging | IC₅₀: 34.4 - 39.2 µM | [3] |

| Antioxidant Activity | DPPH Scavenging | %DPPH = 90.09% | [4][5] |

| Antioxidant Activity | SOD Mimicry | %SOD = 99.02% | [4][5] |

Note: The data presented are for various derivatives of 2-aminothiazole sulfonamide, as reported in the cited literature.

Applications in Research and Development

The versatile chemical nature and broad biological activity profile of 2-amino-1,3-thiazole-5-sulfonamide make it a valuable scaffold in several areas:

-

Medicinal Chemistry: It serves as a crucial building block for the synthesis of novel therapeutic agents, particularly in the fields of antimicrobials and oncology[1]. The amenability of its structure to modification allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity[1].

-

Biochemical Tools: Its derivatives can be employed as enzyme inhibitors or molecular probes to investigate biological pathways and mechanisms of disease[1].

-

Agrochemicals: The biological activity of this scaffold extends to the development of new pesticides and fungicides[1].

Conclusion

2-Amino-1,3-thiazole-5-sulfonamide is a heterocyclic compound with a privileged structure for the development of new bioactive molecules. Its synthesis is accessible, and the combination of the 2-aminothiazole and sulfonamide moieties provides a platform for generating diverse libraries of compounds with potential therapeutic applications. Further research into specific derivatives, their mechanisms of action, and their in vivo efficacy is warranted to fully exploit the potential of this promising chemical scaffold.

References

- 1. Buy this compound | 63735-95-5 [smolecule.com]

- 2. This compound | CAS#:63735-95-5 | Chemsrc [chemsrc.com]

- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride [smolecule.com]

The Unveiling of a Privileged Scaffold: A Technical Guide to the Fundamental Reactivity of the 2-Aminothiazole Core

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and multiple reactive sites make it a versatile scaffold for drug design and a fascinating subject for the study of heterocyclic chemistry. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the 2-aminothiazole core, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in their synthetic endeavors.

Electronic Properties and Positional Reactivity

The reactivity of the 2-aminothiazole ring is governed by a complex interplay of the electron-donating exocyclic amino group and the electronic nature of the thiazole heterocycle itself. The amino group increases the electron density of the ring, particularly at the C5 position, making it susceptible to electrophilic attack. The nitrogen atom of the amino group is also a primary site for nucleophilic reactions. The endocyclic nitrogen at position 3 is basic and can be protonated.

The primary sites of reactivity on the 2-aminothiazole core can be summarized as follows:

-

C5 Position: The most electron-rich carbon, highly susceptible to electrophilic aromatic substitution.

-

Exocyclic Amino Group (N at C2): A versatile nucleophilic center for acylation, alkylation, and other modifications.

-

Endocyclic Nitrogen (N at C3): The primary site of protonation and can be involved in certain cyclization reactions.

-

C4 Position: Less reactive than C5 but can be functionalized, often through condensation reactions to build the ring.

Caption: Key reactivity sites of the 2-aminothiazole core.

Electrophilic Aromatic Substitution

Due to the activating effect of the amino group, the C5 position of the 2-aminothiazole ring readily undergoes electrophilic aromatic substitution.

Halogenation

Bromination and chlorination at the C5 position occur under mild conditions. This functionalization is a crucial step for introducing further diversity through cross-coupling reactions.

| Reaction | Reagent | Solvent | Temperature | Yield (%) | Reference |

| C5-Bromination | CuBr₂ | Acetonitrile | Room Temp. | 94 | [2] |

| C5-Bromination | NBS | Acetonitrile | Room Temp. | Moderate | [2] |

| C5-Bromination | Bromine | Acetic Acid | 0°C to RT | 75 | [2] |

| C5-Bromination | Brominase (enzyme) | Aqueous buffer | 30°C | >95% conversion | [2][3] |

Nitration

Nitration of 2-aminothiazole can occur at both the C5 position and the exocyclic amino group, depending on the reaction conditions. Using a mixture of nitric and sulfuric acid typically leads to the formation of 2-amino-5-nitrothiazole.[4][5] Under different conditions, 2-nitraminothiazole can be formed, which may rearrange to the 5-nitro derivative.[6][7]

| Reaction | Reagents | Conditions | Product | Yield (%) | Reference |

| C5-Nitration | HNO₃ / H₂SO₄ | 0-5°C | 2-Amino-5-nitrothiazole | Good | [4] |

| N-Nitration | abs. HNO₃ / conc. H₂SO₄ | 0°C to -10°C | 2-Nitraminothiazole | Varies | [7] |

Reactions of the Exocyclic Amino Group

The nucleophilicity of the exocyclic amino group allows for a wide range of functionalization reactions, which are fundamental to the derivatization of this scaffold in drug discovery.

Acylation

The amino group is readily acylated by acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse side chains.[8][9]

| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Acyl Halides | Pyridine | Dry Pyridine | Not specified | High | [8] |

| Acetic Anhydride | (solvent-free) | - | Not specified | Good | [8] |

| Chloroacetyl chloride | K₂CO₃ | Chloroform | Reflux | Good | [10] |

Reactions with Isothiocyanates and Isocyanates

The reaction with isothiocyanates and isocyanates provides a straightforward route to thiazolyl-thiourea and thiazolyl-urea derivatives, respectively. These derivatives often exhibit significant biological activity.[8]

| Reagent | Solvent | Conditions | Product Type | Reference |

| Phenyl isothiocyanate | Not specified | Addition | Thiazolyl-thiourea | [11] |

| Phenyl isocyanate | Not specified | Addition | Thiazolyl-urea | [8] |

Schiff Base Formation

Condensation with aromatic aldehydes yields the corresponding 2-arylideneamino (Schiff base) derivatives.[8]

| Aldehyde | Solvent | Conditions | Product Type | Yield (%) | Reference |

| Aromatic Aldehydes | Ethanol | Reflux | Schiff Base | Good | [8] |

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen at the C5 position opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.

| Reaction | Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Not specified | Not specified | N-(5-(4-fluorophenyl)thiazol-2-yl) derivative | Good | [8][11] |

| Suzuki-Miyaura | 5-Bromo-4-phenyl-2-aminothiazole | Various boronic acids | Pd(OAc)₂, SPhos | 80 °C, aq. K₃PO₄ | 2-Amino-5-aryl-4-phenylthiazole | >95% conversion | [3] |

Cycloaddition and Cyclization Reactions

The 2-aminothiazole core can participate in cycloaddition and cyclization reactions to form fused heterocyclic systems. For example, reaction with reagents containing both a C-halogen and a C=O electrophilic center can lead to the formation of imidazo[2,1-b]thiazoles.[12] The reaction with propiolic acid and its esters can yield 7H-thiazolo[3,2-a]pyrimidin-7-ones.

Application in Drug Discovery: The Mechanism of Dasatinib

The significance of the 2-aminothiazole core is exemplified by its presence in numerous drugs, including the tyrosine kinase inhibitor Dasatinib (Sprycel®). Dasatinib is used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[13] Its mechanism of action involves the inhibition of the BCR-ABL kinase, an abnormal protein responsible for the uncontrolled proliferation of cancer cells.[1][14][15] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[1]

Caption: Mechanism of action of Dasatinib in inhibiting BCR-ABL.

Experimental Protocols

General Protocol for Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch synthesis is the most classical and widely used method for preparing the 2-aminothiazole core, involving the condensation of an α-haloketone with a thiourea derivative.[16][17][18]

Caption: Workflow for the Hantzsch 2-aminothiazole synthesis.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Cold deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-haloketone and thiourea in ethanol.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[16]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the free base.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiazole derivative.

Protocol for Selective C5-Bromination using Copper(II) Bromide

This method provides a highly regioselective and efficient means of brominating the C5 position of the 2-aminothiazole ring.[2][19]

Materials:

-

2-Aminothiazole derivative (1.0 eq)

-

Copper(II) bromide (CuBr₂) (1.0 eq)

-

Acetonitrile

-

Ethyl acetate

-

Aqueous ammonia (0.1 M)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve the 2-aminothiazole derivative in acetonitrile.

-

Add copper(II) bromide to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water and extract the product into ethyl acetate (3x volumes).

-

Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 5-bromo-2-aminothiazole derivative.

Protocol for N-Acylation of 2-Aminothiazole

This protocol describes a general procedure for the acylation of the exocyclic amino group.

Materials:

-

2-Aminothiazole (1.0 eq)

-

Acyl chloride (e.g., acetyl chloride) (1.1 eq)

-

Pyridine (as solvent and base) or Triethylamine (1.5 eq) in an inert solvent like THF.

-

Anhydrous Tetrahydrofuran (THF) (if using triethylamine)

-

Deionized water

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminothiazole in anhydrous THF.

-

Add triethylamine to the solution and cool the mixture in an ice bath.

-

Slowly add the acyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-acyl-2-aminothiazole by recrystallization or column chromatography.

Quantitative Spectroscopic Data

The following table provides representative NMR data for the parent 2-aminothiazole. Chemical shifts are highly dependent on the solvent and substituents.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Aminothiazole | DMSO-d₆ | 6.93 (d, 1H, H4), 6.53 (d, 1H, H5), 6.86 (s, 2H, NH₂) | Not specified | [20] |

| 2-Aminothiazole | (Predicted) | Not specified | 169.2 (C2), 153.4 (C4), 111.1 (C5) | [21] |

This guide serves as a foundational resource for understanding and utilizing the rich chemistry of the 2-aminothiazole core. Its versatile reactivity, coupled with its proven track record in successful drug candidates, ensures that this scaffold will remain a focus of intensive research and development for years to come.

References

- 1. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. US3799941A - Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 12. Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C [[double bond, length as m-dash]] O electrophilic centre - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 15. medschool.co [medschool.co]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 21. rsc.org [rsc.org]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of 2-aminothiazole derivatives, offering a comprehensive resource for researchers in drug discovery and development. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of this versatile chemical class.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

2-Aminothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Compound A | MCF-7 (Breast Cancer) | 5.2 µM |

| A549 (Lung Cancer) | 7.8 µM | |

| Compound B | HeLa (Cervical Cancer) | 3.1 µM |

| HT-29 (Colon Cancer) | 4.5 µM | |

| Compound C | K562 (Leukemia) | 1.9 µM |

| HepG2 (Liver Cancer) | 6.4 µM |

Mechanisms of Anticancer Action

Apoptosis Induction: A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This process is often initiated via the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins. Certain derivatives have been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly at the G2/M phase. This prevents the cells from entering mitosis and undergoing cell division.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microorganisms

2-Aminothiazole derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| Compound D | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Compound E | Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 | |

| Compound F | Mycobacterium tuberculosis | 2 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the 2-aminothiazole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. 2-Aminothiazole derivatives have shown potential in mitigating the inflammatory response by inhibiting key pro-inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory enzymes or the production of inflammatory mediators.

| Compound/Derivative | Assay | IC50 Value |

| Compound G | 5-Lipoxygenase (5-LOX) Inhibition | 0.8 µM |

| Compound H | Cyclooxygenase-2 (COX-2) Inhibition | 1.2 µM |

| Compound I | Nitric Oxide (NO) Production in LPS-stimulated Macrophages | 3.5 µM |

Mechanism of Anti-inflammatory Action

A key mechanism of the anti-inflammatory action of certain 2-aminothiazole derivatives is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

-

Enzyme and Substrate Preparation: Prepare a solution of purified 5-LOX enzyme and its substrate, linoleic acid.

-

Compound Incubation: Incubate the enzyme with various concentrations of the 2-aminothiazole derivative or a known inhibitor (positive control) for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Absorbance Measurement: Monitor the formation of the product (conjugated dienes) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

This technical guide highlights the significant and diverse biological potential of 2-aminothiazole derivatives. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this important class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is crucial for their translation into novel therapeutic agents.

The Pharmacophore of 2-Aminothiazole Sulfonamides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a sulfonamide moiety, this heterocyclic scaffold gives rise to a class of molecules with a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth exploration of the pharmacophore of 2-aminothiazole sulfonamides, summarizing key structure-activity relationships, experimental data, and methodologies to facilitate further drug development endeavors.

Core Structure and Synthetic Strategy

The fundamental structure of 2-aminothiazole sulfonamides consists of a 2-aminothiazole ring linked to a sulfonamide group, which is typically attached to an aromatic or heteroaromatic ring. The synthesis of these compounds is generally achieved through the N-sulfonylation of 2-aminothiazole with a corresponding benzenesulfonyl chloride in the presence of a base, such as sodium carbonate, in a suitable solvent like dichloromethane.[1]

A generalized synthetic workflow is depicted below:

Caption: General Synthetic Workflow for 2-Aminothiazole Sulfonamides.

Pharmacological Activities and Structure-Activity Relationships (SAR)

2-Aminothiazole sulfonamides have been investigated for a variety of biological activities. The nature and position of substituents on the benzenesulfonyl ring play a crucial role in determining the potency and selectivity of these compounds.

Antioxidant Activity

Several 2-aminothiazole sulfonamide derivatives have demonstrated significant antioxidant potential, evaluated through assays such as DPPH radical scavenging and superoxide dismutase (SOD)-mimic activity.[1]

Key SAR Insights for Antioxidant Activity:

-

Electron-withdrawing groups: The presence of electron-withdrawing groups on the benzene ring, such as chloro (Cl) and nitro (NO2), has been shown to enhance antioxidant activity.[1]

-

Substituent Position: The position of the substituent is critical. For instance, a chloro group at the para-position of the benzene ring resulted in the most potent DPPH and SOD activities.[1]

-

QSAR Models: Quantitative structure-activity relationship (QSAR) studies have indicated that properties like mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry are key influencers of antioxidant activity.[1][2]

The logical relationship for designing potent antioxidant 2-aminothiazole sulfonamides based on these findings can be visualized as follows:

Caption: SAR Logic for Antioxidant 2-Aminothiazole Sulfonamides.

Enzyme Inhibition

This class of compounds has shown inhibitory activity against various enzymes, including urease, α-glucosidase, α-amylase, and carbonic anhydrases.

Urease, α-Glucosidase, and α-Amylase Inhibition: A simplified synthetic approach involving sulfonylation followed by amino group alkylation has yielded potent inhibitors of these enzymes.[3][4][5]

Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors (CAIs).[6][7][8] The primary sulfonamide moiety is crucial for binding to the zinc ion in the active site of the enzyme. 2-Aminothiazole sulfonamides have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, with some derivatives showing potent and selective inhibition of hCA II and hCA VII.[9][10]

Quantitative Data Summary

The following tables summarize the biological activity data for representative 2-aminothiazole sulfonamide derivatives.

Table 1: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives [1]

| Compound | Substituent (R) | % DPPH Scavenging | % SOD-mimic Activity |

| 1 | H | 10.54 ± 0.87 | Inactive |

| 2 | 4-F | 25.17 ± 1.21 | 25.43 ± 1.12 |

| 3 | 4-CF3 | 15.89 ± 0.99 | 10.21 ± 0.54 |

| 4 | 4-OCH3 | 12.34 ± 0.65 | 5.41 ± 0.23 |

| 5 | 4-CH3 | 18.76 ± 1.03 | 8.98 ± 0.45 |

| 6 | 3-NO2 | 45.67 ± 2.11 | 64.14 ± 2.87 |

| 7 | 2-Cl | 33.45 ± 1.54 | 35.67 ± 1.89 |

| 8 | 4-Cl | 90.09 ± 4.32 | 99.02 ± 4.56 |

| 9 | 3,4-diCl | 40.12 ± 1.98 | 50.54 ± 2.34 |

| 10 | 3-NO2 | 70.29 ± 3.45 | 92.05 ± 4.12 |

| 11 | 2,4-diCl | 38.98 ± 1.76 | 45.67 ± 2.11 |

| 12 | 2,3,4,5,6-pentaF | 55.67 ± 2.54 | 69.31 ± 3.12 |

Table 2: Enzyme Inhibitory Activity of Selected 2-Aminothiazole Sulfonamide Derivatives [3][4]

| Compound | Target Enzyme | IC50 (µM/mL) |

| 20 | α-glucosidase | 20.34 ± 0.11 |

| 21 | α-glucosidase | 29.11 ± 0.08 |

| 22 | Urease | 18.11 ± 0.14 |

| 26 | α-glucosidase | 25.10 ± 0.12 |

| 27 | DPPH Scavenging | 39.2 ± 0.11 |

| 29 | α-glucosidase | 30.15 ± 0.09 |

| 30 | α-glucosidase | 33.18 ± 0.13 |

| 31 | α-glucosidase | 35.20 ± 0.10 |

| 32 | α-glucosidase | 37.20 ± 0.14 |

| 33 | DPPH Scavenging | 34.4 ± 0.09 |

| 34 | Urease | 19.15 ± 0.11 |

| 35 | Urease | 20.21 ± 0.16 |

| 36 | Urease | 14.06 ± 0.10 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols cited in the literature.

General Synthesis of 2-Aminothiazole Sulfonamides[1]

-

A mixture of 2-aminothiazole (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, distilled water (20 mL) is added, and the mixture is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

The experimental workflow for the synthesis and characterization is outlined below:

Caption: Experimental Workflow for Synthesis and Characterization.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds. The protocol generally involves:

-

Preparation of a stock solution of the test compound.

-

Mixing the test compound solution with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

-

Incubating the mixture in the dark at room temperature for a specific period.

-

Measuring the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Superoxide Dismutase (SOD)-mimic Activity Assay

This assay measures the ability of a compound to mimic the activity of the SOD enzyme, which catalyzes the dismutation of superoxide radicals. A common method involves:

-

Generating superoxide radicals in an enzymatic or non-enzymatic system.

-

Adding the test compound to the system.

-

Measuring the inhibition of a detection reaction that is dependent on the presence of superoxide radicals (e.g., the reduction of nitroblue tetrazolium).

-

The percentage of SOD-mimic activity is calculated based on the degree of inhibition.

Conclusion and Future Directions

The 2-aminothiazole sulfonamide scaffold represents a versatile pharmacophore with significant potential for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds. Future research should focus on expanding the structural diversity of this class of molecules, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate their modes of action. Furthermore, the optimization of pharmacokinetic and toxicological profiles will be crucial for the translation of these promising compounds into clinical candidates. The dual nature of the 2-aminothiazole group as both a privileged structure and a potential toxicophore warrants careful consideration in the design of new derivatives to mitigate any safety concerns.[11]

References

- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. excli.de [excli.de]

- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis Pathways for 2-Aminothiazole Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthetic routes for preparing 2-aminothiazole sulfonamides, a scaffold of significant interest in medicinal chemistry. The document details the core synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for key reactions.

Introduction

2-Aminothiazole sulfonamides are a class of heterocyclic compounds that have garnered substantial attention in drug discovery due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The intrinsic drug-like properties of the 2-aminothiazole ring, combined with the well-established therapeutic potential of the sulfonamide group, make this scaffold a privileged structure in the design of novel therapeutic agents. This guide focuses on the primary and most widely adopted initial pathways for the synthesis of these valuable compounds.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and versatile approach for the synthesis of 2-aminothiazole sulfonamides involves a two-step process:

-

Formation of the 2-aminothiazole core: This is typically achieved through the Hantzsch thiazole synthesis.

-

N-sulfonylation of the 2-amino group: The resulting 2-aminothiazole is then reacted with a suitable sulfonyl chloride to yield the final sulfonamide.

This modular approach allows for the introduction of a wide range of substituents on both the thiazole ring and the sulfonamide moiety, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Step 1: Hantzsch Thiazole Synthesis for 2-Aminothiazole Scaffolds

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of the 2-aminothiazole ring system.[5][6] The reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][5][7]

A general workflow for the Hantzsch synthesis is depicted below:

Caption: Hantzsch Thiazole Synthesis Workflow.

This protocol is a representative example of the Hantzsch synthesis for preparing a 4-substituted 2-aminothiazole.

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (10 mL)

Procedure:

-

A mixture of the substituted α-bromoacetophenone and thiourea is refluxed in ethanol.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure 4-aryl-2-aminothiazole.[1]

Step 2: N-Sulfonylation of 2-Aminothiazoles

The second crucial step is the formation of the sulfonamide linkage. This is typically achieved by reacting the synthesized 2-aminothiazole with an appropriately substituted sulfonyl chloride in the presence of a base.

The general pathway for N-sulfonylation is illustrated below:

Caption: N-Sulfonylation of 2-Aminothiazole.

This protocol provides a general method for the N-sulfonylation of 2-aminothiazole.

Materials:

-

2-Aminothiazole derivative (2.0 mmol)

-

Appropriate sulfonyl chloride (2.0 mmol)

-

Sodium carbonate (3.0 mmol) or Pyridine

-

Dichloromethane (10 mL)

Procedure:

-

A mixture of the 2-aminothiazole derivative, the corresponding sulfonyl chloride, and sodium carbonate is stirred in dichloromethane at room temperature.[2]

-

The reaction is monitored by TLC until completion.[2]

-

Distilled water is added to the reaction mixture, and the product is extracted with dichloromethane.[2]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various 2-aminothiazole sulfonamides, providing a basis for comparison of different substitution patterns.

Table 1: Synthesis of Substituted 2-Aminothiazoles via Hantzsch Reaction

| Starting α-Haloketone | Product | Yield (%) | Melting Point (°C) | Reference |

| 2-Bromo-1-phenylethanone | 4-Phenyl-2-aminothiazole | ~90 | 152-154 | [1] |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)-2-aminothiazole | ~85 | 188-190 | [1] |

| 2-Bromo-1-(4-methylphenyl)ethanone | 4-(4-Methylphenyl)-2-aminothiazole | ~88 | 176-178 | [1] |

Table 2: Synthesis of 2-Aminothiazole Sulfonamides

| 2-Aminothiazole Derivative | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) | Reference |

| 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 35 | 214-215 | [2] |

| 2-Aminothiazole | 4-Toluenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 69 | 210-212 | [2] |

| 2-Aminothiazole | 2-Naphthalenesulfonyl chloride | N-(thiazol-2-yl)naphthalene-2-sulfonamide | 36 | 206-207 | [2] |

| 2-Aminothiazole | 4-Cyanobenzenesulfonyl chloride | 4-Cyano-N-(thiazol-2-yl)benzenesulfonamide | 55 | 205-206 | [8] |

| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 34 | 200-201 | [8] |

Alternative and One-Pot Syntheses

While the two-step approach is standard, several modifications and one-pot procedures have been developed to improve efficiency and yield.

One-Pot Synthesis from Ketones

Recent advancements have enabled the one-pot synthesis of 2-aminothiazoles directly from methyl ketones and thiourea, often using a catalyst to facilitate the in-situ generation of the α-haloketone intermediate.[9] For instance, an iron-iodine catalyzed system allows for the in-situ generation of α-iodoketones, which then undergo the Hantzsch condensation.[9]

Caption: One-Pot Synthesis of 2-Aminothiazoles.

Conclusion

The synthetic pathways outlined in this guide represent the foundational and most reliable methods for the initial synthesis of 2-aminothiazole sulfonamides. The Hantzsch reaction provides a robust entry to the core 2-aminothiazole scaffold, while the subsequent N-sulfonylation allows for extensive diversification. The modularity of these methods, coupled with the potential for one-pot variations, ensures their continued relevance in the exploration of this important class of compounds for drug discovery and development. Researchers and scientists can leverage these established protocols and comparative data as a starting point for their synthetic endeavors in this promising area of medicinal chemistry.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 8. excli.de [excli.de]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigma: Hypothesized Mechanisms of Action of 2-Aminothiazole-5-sulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide delves into the core hypothesized mechanisms of action of this compound and its derivatives, providing a comprehensive overview of the current understanding for researchers and drug development professionals. This paper will explore the key molecular interactions, signaling pathways, and physiological effects that are thought to underpin the therapeutic potential of this versatile chemical entity.

Enzyme Inhibition: A Primary Mode of Action

A predominant hypothesis for the mechanism of action of this compound derivatives is their ability to act as potent enzyme inhibitors.[1] The sulfonamide moiety plays a crucial role in this activity, particularly in targeting metalloenzymes.

Carbonic Anhydrase Inhibition

A significant body of research has focused on the inhibition of carbonic anhydrases (CAs) by sulfonamide-containing compounds. CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Derivatives of this compound have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and IX.[4] The proposed mechanism involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis. The thiazole ring and its substituents can further interact with active site residues, influencing the potency and isoform selectivity of the inhibitor. Several studies have reported subnanomolar to low nanomolar inhibition constants (Ki) for certain derivatives against specific hCA isoforms.[4]

| Compound/Derivative | Target Isoform | IC50 (µM) | Ki (nM) | Reference |

| Benzo[d]thiazole-5-sulfonamide Derivatives | hCA I, II, VII, IX | - | Subnanomolar to low nanomolar | [4] |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | hCA I | 3.25 - 4.75 | - | [5] |

| hCA II | 0.055 - 2.6 | Well below parent compound | [5] |

Antimicrobial Activity: Disrupting Bacterial Homeostasis

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2][3] Derivatives of this compound have demonstrated activity against a range of bacteria, including drug-resistant strains.

A key hypothesized mechanism of antibacterial action, particularly against Gram-negative bacteria like Acinetobacter baumannii, involves a multi-pronged attack on the bacterial cell.[6] This includes:

-

Membrane Disruption: The compounds are thought to interact with and disrupt the integrity of the bacterial cell membrane, leading to increased permeability and leakage of cytoplasmic contents.[6]

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes is another proposed mechanism. For instance, the inhibition of lactic dehydrogenase has been suggested, which would disrupt central metabolism.[6]

-

Interference with Cellular Redox Homeostasis: The generation of reactive oxygen and nitrogen species (RONS) can interfere with the bacterial cell's ability to maintain redox balance, leading to oxidative stress and damage to cellular components.[6] This can inactivate respiratory pathways and deplete crucial antioxidants like glutathione (GSH).[6]

Caption: Proposed antimicrobial mechanism against A. baumannii.

Antioxidant Activity: Scavenging Free Radicals

Several studies have highlighted the antioxidant potential of this compound derivatives.[1][2][3] This activity is attributed to their ability to scavenge free radicals and mimic the action of antioxidant enzymes like superoxide dismutase (SOD).

The primary mechanisms hypothesized for their antioxidant effects are:

-

Hydrogen Atom Donation: The compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.

-

Electron Donation: They can also act as electron donors to reduce reactive oxygen species.

The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and SOD mimic activity assays.

| Compound/Derivative | Assay | Activity | Reference |

| Derivative with p-Cl substitution (compound 8) | DPPH Radical Scavenging | %DPPH = 90.09% | [2][3] |

| SOD Mimic Activity | %SOD = 99.02% | [2][3] | |

| Derivative with m-NO2 substitution (compound 10) | SOD Mimic Activity | %SOD = 92.05% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the typical experimental protocols for the key assays discussed.

Experimental Workflow for Screening Derivatives

Caption: General experimental workflow for screening derivatives.

Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

-

Enzyme and Compound Preparation: Prepare a stock solution of the purified human carbonic anhydrase isoform and the this compound derivative in an appropriate buffer (e.g., Tris-HCl).

-

Reaction Mixture: In a microplate well, combine the enzyme solution with varying concentrations of the test compound. Include a control with no inhibitor.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture at a controlled temperature for a defined period to allow for binding.

-

Substrate Addition: Initiate the reaction by adding a solution of a suitable substrate, such as p-nitrophenyl acetate (p-NPA).

-

Spectrophotometric Measurement: Monitor the formation of the product (p-nitrophenol) by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare solutions of the test compounds at various concentrations.

-

Reaction Setup: In a microplate well or cuvette, mix the DPPH solution with the test compound solution. Include a control with the solvent instead of the test compound.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-